The Definitive Guide to the Photophysical Properties of Thiol-Reactive Indocyanine Green (ICG-SH)
The Definitive Guide to the Photophysical Properties of Thiol-Reactive Indocyanine Green (ICG-SH)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of thiol-reactive Indocyanine Green (ICG-SH), a near-infrared (NIR) cyanine dye derivative of significant interest in biomedical research and drug development. This document details its spectral characteristics, quantum yield, and fluorescence lifetime, alongside methodologies for their determination. Furthermore, it explores the impact of bioconjugation on these properties and illustrates relevant cellular uptake pathways.
Core Photophysical Properties of ICG Derivatives
Indocyanine Green (ICG) and its derivatives are characterized by their strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep tissue imaging. The introduction of a thiol-reactive group, such as a maleimide, to create ICG-maleimide (a common precursor for ICG-SH conjugates), allows for covalent attachment to biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins. While comprehensive data for ICG-SH in its unconjugated form is limited, the properties of ICG and its bioconjugates provide a strong foundation for understanding its behavior.
Spectral Properties
The absorption and emission spectra of ICG are sensitive to its environment, including the solvent and its concentration. In aqueous solutions, ICG tends to form non-fluorescent aggregates, which alters its absorption spectrum.[1][2] Upon conjugation to biomolecules, these properties can be further modulated.
Table 1: Summary of Quantitative Photophysical Data for ICG and its Derivatives
| Property | ICG (in water) | ICG (in ethanol) | ICG-Maleimide | ICG-Antibody Conjugate | Source(s) |
| Absorption Maximum (λabs) | ~780 nm (monomer), ~700 nm (aggregate) | ~780 nm | 787 nm | ~800 nm | [1][3][4] |
| Emission Maximum (λem) | ~820 nm | ~820 nm | 819 nm | Varies, often slightly red-shifted | [1][3] |
| Molar Extinction Coefficient (ε) | ~150,000 - 250,000 M-1cm-1 (monomer) | ~250,000 M-1cm-1 | 232,000 M-1cm-1 | Varies with conjugation ratio | [3] |
| Fluorescence Quantum Yield (ΦF) | Low (~0.01-0.03) | ~0.12 - 0.20 | 0.09 | Generally low, can be influenced by local environment | [1][3] |
| Fluorescence Lifetime (τ) | ~0.17 ns | ~0.5 - 1.0 ns | Not explicitly found | ~0.4 - 0.7 ns (in vivo) | [5] |
Impact of Bioconjugation on Photophysical Properties
The covalent attachment of ICG-SH to biomolecules, such as antibodies or peptides, can significantly influence its photophysical properties. Upon conjugation, the local microenvironment of the dye changes, which can affect its quantum yield and fluorescence lifetime. For instance, conjugation to an antibody can lead to a shift in the absorption peak to around 800 nm.[4] The degree of labeling (dye-to-protein ratio) can also impact the photophysical behavior, with higher ratios sometimes leading to self-quenching.[6]
Experimental Protocols
Accurate characterization of the photophysical properties of ICG-SH and its conjugates is crucial for their application. Standard spectroscopic techniques are employed for this purpose.
UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption spectrum and molar extinction coefficient of ICG-SH.
Protocol:
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Sample Preparation: Prepare a stock solution of ICG-SH in a suitable solvent (e.g., DMSO). From the stock, prepare a series of dilutions in the desired experimental solvent (e.g., phosphate-buffered saline (PBS), ethanol).
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Blank Measurement: Use the experimental solvent as a blank to zero the spectrophotometer.
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Spectral Acquisition: Record the absorption spectra of the ICG-SH solutions over a wavelength range of at least 600-900 nm.
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Data Analysis: Identify the wavelength of maximum absorbance (λabs). To determine the molar extinction coefficient (ε), plot the absorbance at λabs against the concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (where 'c' is the concentration and 'l' is the path length of the cuvette).
Fluorescence Spectroscopy
This method is used to measure the emission spectrum, quantum yield, and fluorescence lifetime.
Protocol for Emission Spectrum and Quantum Yield:
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Sample Preparation: Prepare dilute solutions of ICG-SH with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
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Instrument Setup: Use a spectrofluorometer equipped with a NIR detector. Set the excitation wavelength (e.g., 750 nm).
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Emission Scan: Record the fluorescence emission spectrum over a range of approximately 770-950 nm.
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Quantum Yield Determination (Relative Method):
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Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the ICG-SH sample and a standard dye with a known quantum yield in the same solvent (e.g., another cyanine dye).
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The quantum yield (ΦF) is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
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Protocol for Fluorescence Lifetime:
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Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system with a pulsed laser source for excitation (e.g., at ~750 nm) and a sensitive NIR detector.
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Data Acquisition: Collect the fluorescence decay curve.
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Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime (τ).
Cellular Uptake and Signaling Pathways
The utility of ICG-SH in drug development and molecular imaging often relies on its conjugation to targeting ligands, such as antibodies or peptides like RGD, which directs the conjugate to specific cells or tissues. The internalization of these conjugates is a critical step for intracellular drug delivery or imaging.
Experimental Workflow for Studying Cellular Uptake
The following workflow is commonly used to investigate the cellular uptake of ICG-conjugates.
References
- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can indocyanine green (ICG) be conjugated to antibodies? | AAT Bioquest [aatbio.com]
